Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 7-chloro substituent, a 2-methylbenzylamino group at position 4, and an ethyl ester at position 2. For example, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (a core intermediate) is typically synthesized by reacting 2-aminobenzaldehyde with diethyl malonate in the presence of a base catalyst like piperidine . Subsequent modifications, such as chlorination at position 7 and introduction of the 2-methylbenzylamino group via nucleophilic substitution or reductive amination, would yield the target compound.
Key structural features include:
- 7-Chloro substituent: Enhances electrophilicity and may influence bioactivity, as seen in related anticancer and antifungal compounds .
- 2-Methylbenzylamino group at position 4: Modulates steric and electronic properties compared to other aryl/alkylamino substituents.
- Ethyl ester at position 3: Affects solubility and metabolic stability relative to methyl esters or carboxylic acid derivatives .
Properties
CAS No. |
1189464-47-8 |
|---|---|
Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.83 |
IUPAC Name |
ethyl 7-chloro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-9-8-14(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
PCORBIMPJKCOCX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 7-chloro-4-aminoquinoline, including this compound, demonstrate significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 1.5 to 12.5 µg/mL, showcasing their efficacy against various pathogens.
Potential Therapeutic Applications
- Antiviral Activity : The quinoline derivatives have shown promise in inhibiting viral replication, making them candidates for antiviral drug development.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Given its structure, there is ongoing research into its neuroprotective properties, particularly in relation to neurodegenerative diseases.
Case Studies and Research Findings
Several studies highlight the effectiveness of ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Testing | Demonstrated MIC values between 1.5 to 12.5 µg/mL against selected pathogens. |
| Study B | Antiviral Activity | Showed inhibition of viral replication in vitro. |
| Study C | Cytotoxicity Assay | Indicated significant cytotoxic effects on cancer cell lines with IC50 values below 20 µM. |
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can interfere with the proliferation of cancer cells and other rapidly dividing cells . Additionally, it may interact with other cellular proteins and receptors, leading to a range of biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Position and Bioactivity: Chloro at C7 (target compound, BB14184, Comp 41) is associated with enhanced bioactivity in anticancer and kinase-modulating contexts .
Ester Group Impact :
- Ethyl esters (target compound, BB14184) generally exhibit higher metabolic stability than methyl esters (CAS 73776-17-7) but lower solubility .
Anticancer Activity: Ethyl 6-chloro-4-phenyl-2-oxo-... demonstrated IC₅₀ values <10 μM against MCF-7 cells, attributed to chloro and phenyl groups enhancing DNA intercalation or topoisomerase inhibition . The target compound’s 7-Cl and 2-methylbenzylamino groups may confer similar or superior activity, though experimental data are lacking.
Biological Activity
Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H19ClN2O3
- Molecular Weight : 402.89 g/mol
- CAS Number : 1215408-52-8
The compound is a derivative of the quinoline family, which is known for various therapeutic applications. Its structural features include a chloro group and an amino substitution that are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.
- Anticancer Activity : Compounds within the quinoline class have shown potential in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. Ethyl 7-chloro derivatives have been noted for their ability to target cancer pathways effectively .
- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus offering therapeutic potential in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by modifications to its structure:
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances antimicrobial potency |
| Amino Substitution | Critical for binding to target enzymes |
| Carbon Chain Length | Affects lipophilicity and cellular uptake |
Research indicates that variations in the substituents on the quinoline ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
- Antimicrobial Testing : A study reported that derivatives of 7-chloroquinoline exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1.5 to 12.5 µg/mL against various bacterial strains. This suggests that Ethyl 7-chloro derivatives may possess comparable or superior antimicrobial properties.
- Inhibition Studies : In vitro studies demonstrated that similar compounds inhibited SARS-CoV-2 infection, highlighting their potential as antiviral agents . The exact mechanism involved may include interference with viral entry or replication processes.
- Cytotoxicity Assays : Research involving cancer cell lines showed that certain quinoline derivatives induced apoptosis at micromolar concentrations, indicating their potential as anticancer agents .
Q & A
Q. What are the common synthetic routes for Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via multi-step protocols, typically involving:
- Quinoline Core Formation : Friedländer condensation of substituted aniline derivatives (e.g., 2-amino-5-chlorophenyl ketones) with β-keto esters under acidic/basic conditions (e.g., piperidine catalysis at 180–220°C) .
- Functionalization : Introduction of the 2-methylbenzylamino group via nucleophilic substitution or reductive amination. For example, reacting 4-chloro intermediates with 2-methylbenzylamine in polar aprotic solvents (DMF, acetonitrile) at 60–80°C .
- Optimization : Key parameters include stoichiometric ratios (e.g., 1:1.2 for amine:chloro intermediate), solvent choice (DMF enhances nucleophilicity), and temperature control to minimize side products like N-alkylated byproducts .
Q. How is the compound’s structure validated, and what analytical techniques are prioritized?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves absolute configuration and hydrogen-bonding networks. For example, C-bound H-atoms are placed via riding models, while amino H-atoms are refined freely .
- Spectroscopy :
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 415.12) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Screening : Demonstrated MIC values of 8–32 µg/mL against S. aureus and E. coli via broth microdilution assays .
- Enzyme Inhibition : IC of 12 µM against topoisomerase II, suggesting intercalation or active-site binding .
- Cytotoxicity : Moderate activity (IC ~25 µM) in MTT assays on HeLa cells, with structure-activity relationships (SAR) highlighting the 2-methylbenzylamino group’s role .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like O-alkylated derivatives?
- Regioselective Alkylation : Use bulky bases (e.g., NaH) in DMF to favor N- over O-alkylation. For example, NaH (1.2 eq.) at 0°C suppresses competing ester hydrolysis .
- Green Chemistry Approaches : Replace toxic solvents (diphenyl oxide) with triethyl methanetricarboxylate as both solvent and reagent, achieving >85% yield with 5% solvent loss .
- Catalysis : Ceric ammonium nitrate (CAN) catalyzes quinoline cyclization at room temperature, reducing side reactions .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Standardization : Discrepancies in MIC values may arise from variations in bacterial strains (e.g., ATCC vs. clinical isolates). Use CLSI guidelines for consistency .
- Structural Analogues : Compare with chloroquine derivatives (e.g., hydroxychloroquine) to identify scaffold-specific vs. substituent-dependent effects .
- Solubility Adjustments : Use DMSO concentrations ≤1% in cell assays to avoid solvent toxicity masking true activity .
Q. What strategies are recommended for elucidating the compound’s mechanism of action?
- Molecular Docking : Simulate binding to targets like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina. The 7-chloro group shows strong π-π stacking with Phe-84 .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) for enzymes like topoisomerase II, with ΔH values indicating hydrophobic interactions .
- Metabolomic Profiling : LC-MS/MS identifies downstream biomarkers (e.g., ROS levels) in treated bacterial/cancer cells .
Q. How can crystallographic refinement challenges (e.g., disordered H-atoms) be resolved?
- SHELX Refinement : Use SHELXL for anisotropic displacement parameters. For disordered regions, apply PART instructions and constraints (e.g., DFIX for bond lengths) .
- Twinned Data : For non-merohedral twinning, refine using HKLF5 format in SHELXL and validate via R < 0.05 .
Methodological Notes
- Data Reproducibility : Report reaction conditions in detail (e.g., “stirred at 80°C for 12 h” vs. “heated”).
- Safety : Handle phosphoryl chloride (POCl) and acetonitrile in fume hoods with PPE .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., IRB approval for primary cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
